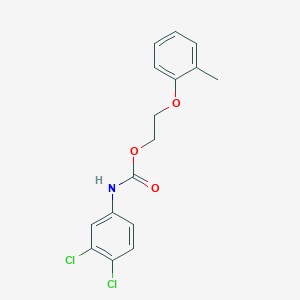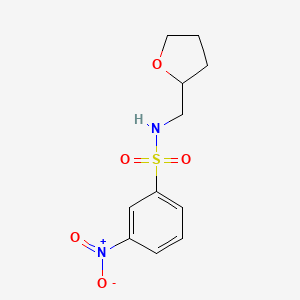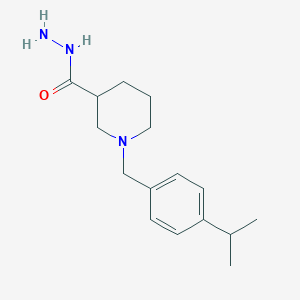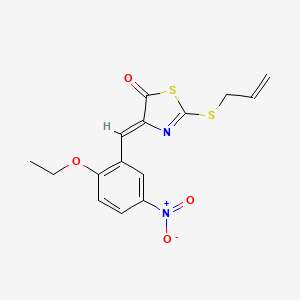![molecular formula C16H16ClNO2S B5195489 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5195489.png)
2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide, also known as clofibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower cholesterol levels and reduce the risk of cardiovascular disease. Clofibrate was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and physiological effects.
Mechanism of Action
Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. PPARs play a key role in lipid metabolism and inflammation. Clofibrate specifically activates PPARα, which regulates the expression of genes involved in lipid metabolism and energy homeostasis.
Biochemical and Physiological Effects:
Clofibrate has been shown to have a number of biochemical and physiological effects. It can lower triglyceride and cholesterol levels in the blood, increase the production of high-density lipoprotein (HDL) cholesterol, and reduce the risk of cardiovascular disease. Clofibrate can also reduce inflammation and improve insulin sensitivity in patients with type 2 diabetes.
Advantages and Limitations for Lab Experiments
Clofibrate has several advantages for lab experiments. It is relatively inexpensive and readily available. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide also has some limitations. It can have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results. Additionally, it can have variable effects depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), which is a common liver disorder that is associated with obesity and metabolic syndrome. Clofibrate has been shown to reduce liver fat in animal models of NAFLD, and clinical trials are currently underway to investigate its potential in humans. Another area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate its potential in humans.
Synthesis Methods
Clofibrate can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoethyl acetate to produce 2-(4-chlorophenoxy)ethyl acetate. This intermediate is then reacted with thioanisole in the presence of a base to produce 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide.
Scientific Research Applications
Clofibrate has been widely used in scientific research to study its effects on lipid metabolism and cardiovascular disease. Studies have shown that 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide can lower triglyceride and cholesterol levels in the blood, which can reduce the risk of cardiovascular disease. Clofibrate has also been shown to have anti-inflammatory effects and can improve insulin sensitivity in patients with type 2 diabetes.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-13-6-8-14(9-7-13)20-12-16(19)18-10-11-21-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZUPPOIXZWDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)
![N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5195422.png)
![2-(4-chlorophenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5195432.png)
![2,3,4,5-tetrabromo-6-{[(4-isopropylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5195434.png)
![N-(2-chloro-3-pyridinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5195437.png)
![N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide](/img/structure/B5195446.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5195461.png)
![1-methyl-3-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5195468.png)



![N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5195506.png)

